molecular formula C16H19NOS B262260 N-benzyl-N-propan-2-yl-2-thiophen-2-ylacetamide

N-benzyl-N-propan-2-yl-2-thiophen-2-ylacetamide

Cat. No. B262260
M. Wt: 273.4 g/mol
InChI Key: OSWFINCZIHYWOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-propan-2-yl-2-thiophen-2-ylacetamide is a chemical compound that has been synthesized for its potential applications in scientific research. This compound is a member of the amide family and contains both benzyl and thiophene functional groups. The unique structure of N-benzyl-N-propan-2-yl-2-thiophen-2-ylacetamide makes it an interesting compound to study, particularly in its potential effects on biochemical and physiological processes.

Mechanism of Action

The mechanism of action of N-benzyl-N-propan-2-yl-2-thiophen-2-ylacetamide is not fully understood, but it is thought to involve the inhibition of acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
N-benzyl-N-propan-2-yl-2-thiophen-2-ylacetamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on acetylcholinesterase and butyrylcholinesterase, this compound has been shown to have antioxidant properties and may have a protective effect against oxidative stress. Additionally, N-benzyl-N-propan-2-yl-2-thiophen-2-ylacetamide has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-benzyl-N-propan-2-yl-2-thiophen-2-ylacetamide in lab experiments is its potential to improve cognitive function. This compound may be useful in the study of neurological disorders such as Alzheimer's disease. However, one limitation of using N-benzyl-N-propan-2-yl-2-thiophen-2-ylacetamide is its potential toxicity. This compound should be used with caution in lab experiments and its effects on living organisms should be carefully studied.

Future Directions

There are a number of potential future directions for the study of N-benzyl-N-propan-2-yl-2-thiophen-2-ylacetamide. One area of research could be the development of new compounds based on the structure of N-benzyl-N-propan-2-yl-2-thiophen-2-ylacetamide. These compounds could be designed to have improved activity and reduced toxicity. Additionally, further research could be done to study the effects of N-benzyl-N-propan-2-yl-2-thiophen-2-ylacetamide on other biochemical and physiological processes. Finally, the potential therapeutic applications of this compound could be explored further, particularly in the treatment of neurological and inflammatory disorders.

Synthesis Methods

The synthesis of N-benzyl-N-propan-2-yl-2-thiophen-2-ylacetamide involves the reaction of propan-2-ylamine with thiophene-2-carboxylic acid, followed by the addition of benzyl chloride. This reaction results in the formation of the desired compound, which can be purified through recrystallization.

Scientific Research Applications

N-benzyl-N-propan-2-yl-2-thiophen-2-ylacetamide has potential applications in scientific research, particularly in the study of biochemical and physiological processes. This compound has been shown to have an effect on the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are important in the regulation of neurotransmitters in the brain and are involved in the pathogenesis of neurological disorders such as Alzheimer's disease.

properties

Product Name

N-benzyl-N-propan-2-yl-2-thiophen-2-ylacetamide

Molecular Formula

C16H19NOS

Molecular Weight

273.4 g/mol

IUPAC Name

N-benzyl-N-propan-2-yl-2-thiophen-2-ylacetamide

InChI

InChI=1S/C16H19NOS/c1-13(2)17(12-14-7-4-3-5-8-14)16(18)11-15-9-6-10-19-15/h3-10,13H,11-12H2,1-2H3

InChI Key

OSWFINCZIHYWOS-UHFFFAOYSA-N

SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)CC2=CC=CS2

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)CC2=CC=CS2

Origin of Product

United States

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